molecular formula C7H5F2NO4S B13256501 4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride

4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride

Cat. No.: B13256501
M. Wt: 237.18 g/mol
InChI Key: SZEJNJAQOMYEBZ-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H5FNO4S It is a derivative of benzene, characterized by the presence of a fluorine atom, a methyl group, a nitro group, and a sulfonyl fluoride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the nitration of 4-fluoro-2-methylbenzene, followed by sulfonation and subsequent conversion to the sulfonyl fluoride derivative. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols in the presence of a base.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Substitution: Formation of sulfonamides or sulfonate esters.

    Reduction: Formation of 4-fluoro-2-methyl-5-aminobenzene-1-sulfonyl fluoride.

    Oxidation: Formation of 4-fluoro-2-carboxy-5-nitrobenzene-1-sulfonyl fluoride.

Scientific Research Applications

4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition in biological systems or as a reactive intermediate in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.

    2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride: Positional isomer with the same functional groups but different arrangement on the benzene ring.

Uniqueness

4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonyl chloride counterparts. This makes it particularly useful in applications where the stability and reactivity of the sulfonyl fluoride group are advantageous.

Properties

Molecular Formula

C7H5F2NO4S

Molecular Weight

237.18 g/mol

IUPAC Name

4-fluoro-2-methyl-5-nitrobenzenesulfonyl fluoride

InChI

InChI=1S/C7H5F2NO4S/c1-4-2-5(8)6(10(11)12)3-7(4)15(9,13)14/h2-3H,1H3

InChI Key

SZEJNJAQOMYEBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])F

Origin of Product

United States

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